molecular formula C12H14N2O4 B5612910 4-Nitrophenyl piperidine-1-carboxylate

4-Nitrophenyl piperidine-1-carboxylate

Cat. No.: B5612910
M. Wt: 250.25 g/mol
InChI Key: DHSYPQIMNAYLCG-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for ethyl 1-(4-nitrophenyl)-4-piperidinecarboxylate is available for viewing and download at Echemi.com . This would provide detailed information on the safety and hazards associated with this compound.

Future Directions

The future directions for research on 4-nitrophenyl 1-piperidinecarboxylate and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the catalytic reduction of 4-nitrophenol by nanostructured materials is a promising area of research . Additionally, new carbamates of 4-nitrophenylchloroformate have shown promising antimicrobial and antioxidant activities, suggesting potential future directions in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AA38-3 involves the esterification of 1-Piperidinecarboxylic acid with 4-nitrophenol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: While specific industrial production methods for AA38-3 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: AA38-3 primarily undergoes hydrolysis reactions due to the presence of the ester functional group. In the presence of water and an acid or base catalyst, AA38-3 can be hydrolyzed to yield 1-Piperidinecarboxylic acid and 4-nitrophenol .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water as the solvent.

    Esterification: Dicyclohexylcarbodiimide (DCC) as a dehydrating agent, anhydrous conditions.

Major Products:

    Hydrolysis: 1-Piperidinecarboxylic acid and 4-nitrophenol.

Mechanism of Action

Properties

IUPAC Name

(4-nitrophenyl) piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(13-8-2-1-3-9-13)18-11-6-4-10(5-7-11)14(16)17/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSYPQIMNAYLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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